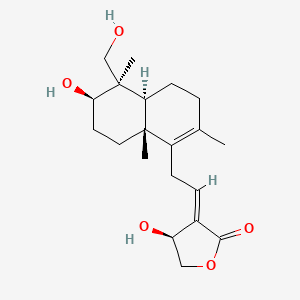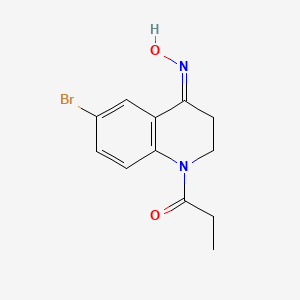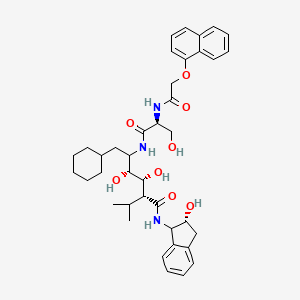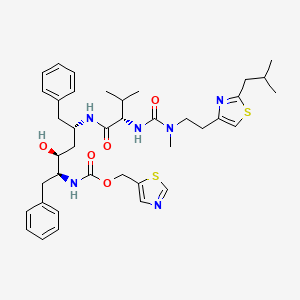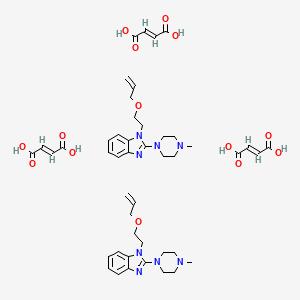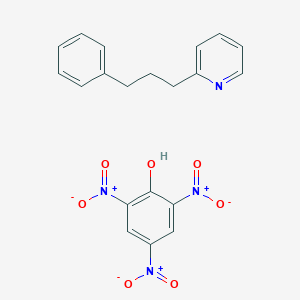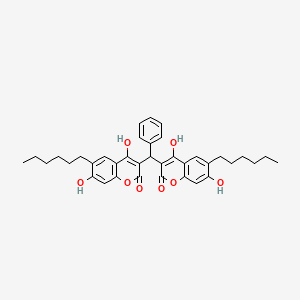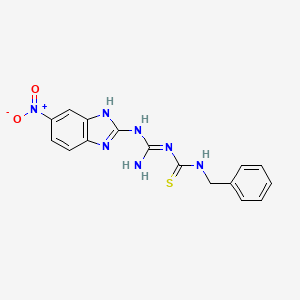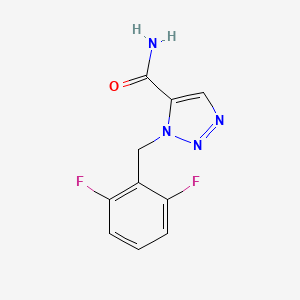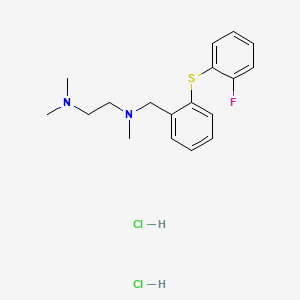
beta-Carboxyaspartic acid hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Carboxyaspartic acid hydrochloride, ®-: is a chemical compound with the molecular formula C5H7NO6·HCl It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Carboxyaspartic acid hydrochloride, ®- typically involves the reaction of aspartic acid with specific reagents under controlled conditions. One common method includes the use of protecting groups to selectively modify the amino and carboxyl groups of aspartic acid, followed by the introduction of the beta-carboxyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of beta-Carboxyaspartic acid hydrochloride, ®- may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Carboxyaspartic acid hydrochloride, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
Beta-Carboxyaspartic acid hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein biosynthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-Carboxyaspartic acid hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can influence various physiological processes, including metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Gamma-Carboxyglutamic acid: Another carboxylated amino acid with similar properties.
Aspartic acid: The parent compound from which beta-Carboxyaspartic acid hydrochloride, ®- is derived.
Glutamic acid: An amino acid with a similar structure but different functional groups.
Uniqueness: Beta-Carboxyaspartic acid hydrochloride, ®- is unique due to its specific beta-carboxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
111934-05-5 |
|---|---|
Molekularformel |
C5H8ClNO6 |
Molekulargewicht |
213.57 g/mol |
IUPAC-Name |
(2R)-2-aminoethane-1,1,2-tricarboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO6.ClH/c6-2(5(11)12)1(3(7)8)4(9)10;/h1-2H,6H2,(H,7,8)(H,9,10)(H,11,12);1H/t2-;/m1./s1 |
InChI-Schlüssel |
MNEVVLALFZQEPA-HSHFZTNMSA-N |
Isomerische SMILES |
[C@@H](C(C(=O)O)C(=O)O)(C(=O)O)N.Cl |
Kanonische SMILES |
C(C(C(=O)O)N)(C(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


